molecular formula C10H15N5O2 B12647058 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine CAS No. 91897-96-0

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine

Cat. No.: B12647058
CAS No.: 91897-96-0
M. Wt: 237.26 g/mol
InChI Key: JAUPVLKCPVIPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is a synthetic compound that belongs to the class of purine nucleoside analogues. It is structurally related to guanine and is known for its antiviral properties. This compound is commonly used in the treatment of viral infections, particularly those caused by herpes viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine typically involves the alkylation of guanine derivatives. One common method includes the reaction of guanine with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to form the intermediate 9-(2-hydroxyethoxy)guanine. This intermediate is then methylated using dimethyl sulfate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties .

Scientific Research Applications

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine has a wide range of applications in scientific research:

Mechanism of Action

The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is primarily due to its ability to inhibit viral DNA polymerase. Once inside the infected cell, the compound is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is unique due to its specific structure, which allows it to be selectively phosphorylated by viral enzymes, leading to its potent antiviral activity with minimal effects on normal cells .

Properties

CAS No.

91897-96-0

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-[[6-(dimethylamino)purin-9-yl]methoxy]ethanol

InChI

InChI=1S/C10H15N5O2/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)7-17-4-3-16/h5-6,16H,3-4,7H2,1-2H3

InChI Key

JAUPVLKCPVIPGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2COCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.